Bis(prop-2-enyl) but-2-ynedioate
Description
Bis(prop-2-enyl) but-2-ynedioate is a synthetic aliphatic diester derived from but-2-ynedioic acid (HOOC–C≡C–COOH), where both carboxylic acid groups are esterified with prop-2-enyl (allyl) groups. The resulting structure, O=C(O–CH₂CH=CH₂)–C≡C–C(O–OCH₂CH=CH₂), features a central triple bond flanked by two unsaturated allyl ester moieties. This configuration imparts unique reactivity, such as susceptibility to polymerization via the triple bond or allyl group crosslinking.
Properties
CAS No. |
14447-07-5 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
bis(prop-2-enyl) but-2-ynedioate |
InChI |
InChI=1S/C10H10O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-4H,1-2,7-8H2 |
InChI Key |
UZKKDEAYCFAVIV-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C#CC(=O)OCC=C |
Canonical SMILES |
C=CCOC(=O)C#CC(=O)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
a. 4-(Prop-2-enyl)-phenyl-3'-methylbutyrate vs. 4-(Prop-2-enyl)-phenyl angelate
- Structural Differences : Both compounds feature a phenyl ring substituted with a prop-2-enyl group and an ester. However, the ester moiety differs: 3'-methylbutyrate (a branched alkyl ester) versus angelate (a cyclic ester derived from angelic acid).
- Spectral Data :
- Implications : The ester type influences volatility, solubility, and biological activity. Branched esters (e.g., methylbutyrate) may enhance lipophilicity compared to cyclic esters.
b. Myristicin and Safrole
- Myristicin : 4-Methoxy-6-(prop-2-enyl)benzo[d][1,3]dioxole (C₁₁H₁₂O₃; m/z 192 [M⁺]) with antimicrobial properties .
- Safrole : 1-(Prop-2-enyl)benzo[d][1,3]dioxole (C₁₀H₁₀O₂; m/z 162 [M⁺]), a precursor in synthetic chemistry .
- Comparison : The methoxy group in myristicin increases molecular weight and polarity relative to safrole, altering bioavailability and antimicrobial efficacy .
Aliphatic Diesters and Glucosinolates
- Prop-2-enyl Glucosinolate (GSL): A thioglucose derivative with a prop-2-enyl side chain, used as an internal standard in LC-MS metabolomics .
- But-2-ynedioate vs. Glucosinolates: Unlike GSLs, bis(prop-2-enyl) but-2-ynedioate lacks sulfur and glycosidic bonds, making it more reactive toward electrophilic additions (via the triple bond) but less involved in plant defense mechanisms .
Pharmaceutical Derivatives with Prop-2-enyl Groups
- Steroid-Pyrrolidinium Complexes : Compounds like 1-(prop-2-enyl)pyrrolidinium attached to androstane frameworks (e.g., 71-[3a,17b-Dihydroxy-2b-(morpholin-4-yl)-5a-androstan-16b-yl]-1-(prop-2-enyl)pyrrolidinium) demonstrate how prop-2-enyl groups modify pharmacokinetics, enhancing solubility or receptor binding .
- But-2-ynedioate Relevance : The allyl groups in this compound could similarly influence drug delivery systems by enabling controlled release via hydrolysis or crosslinking .
Isomeric Considerations: Prop-1-enyl vs. Prop-2-enyl
- Metabolic Discrimination : Prop-1-enyl and prop-2-enyl cysteine conjugates are distinguished via CID mass spectrometry (m/z 73.011, 104.983) and comparison with plant extracts (e.g., onion vs. garlic), where substituent position affects metabolic pathways .
- Impact on Reactivity : In this compound, the prop-2-enyl configuration may stabilize conjugated systems or influence polymerization kinetics compared to prop-1-enyl isomers .
Data Table: Key Comparative Properties
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